molecular formula C17H23F3N2O4S2 B2539650 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396783-01-9

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2539650
CAS No.: 1396783-01-9
M. Wt: 440.5
InChI Key: KPLCTWYEFSDZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H23F3N2O4S2 and its molecular weight is 440.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamides as Catalysts and Intermediates

Sulfonamides, including structures related to the compound of interest, have been identified as novel terminators of cationic cyclizations, facilitating the formation of complex polycyclic systems through cationic cascades terminated by a sulfonamide group. This process is significant for the synthesis of pyrrolidines and homopiperidines, demonstrating the utility of sulfonamides in inducing preferred cyclization pathways over others, which could lead to advancements in medicinal chemistry and drug design (Haskins & Knight, 2002).

Rearrangements and Cyclizations

Sulfonamides derived from serine and threonine have been synthesized and subjected to reactions that afforded pyrrolidin-3-ones, showcasing a mechanistic shift from the expected formation of 1,4-oxazepanes. This unexpected outcome highlights the potential of sulfonamides in facilitating novel rearrangement and cyclization reactions, offering new pathways for synthetic applications (Králová et al., 2019).

Structural Studies

The crystal structures of nimesulidetriazole derivatives, which share a sulfonamide component, have been elucidated to understand the effect of substitution on supramolecular assembly. Such studies are crucial for the development of pharmaceuticals, as they provide insight into the intermolecular interactions that govern the stability and bioavailability of drug candidates (Dey et al., 2015).

Synthesis of Selective Ligands

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives has been explored as a strategy for designing selective ligands for the 5-HT7 receptor, highlighting the role of sulfonamides in the development of multifunctional agents for treating complex diseases. This research underscores the therapeutic potential of sulfonamide modifications in CNS disorders, illustrating the versatility of sulfonamides in drug discovery (Canale et al., 2016).

Vicarious Nucleophilic Substitution

The vicarious nucleophilic substitution (VNS) of hydrogen in compounds activated by sulfur-based electron-withdrawing groups, such as sulfonamides, opens new avenues for the modification of aromatic compounds. This process, exemplified in studies on trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide, expands the scope of VNS reactions beyond traditional nitro group activation, offering novel synthetic routes for chemical synthesis (Lemek et al., 2008).

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O4S2/c18-17(19,20)15-3-1-14(2-4-15)12-27(23,24)21-11-13-7-9-22(10-8-13)28(25,26)16-5-6-16/h1-4,13,16,21H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLCTWYEFSDZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.